![molecular formula C42H56N6O8S3 B606971 DBCO-S-S-PEG3-Biotin CAS No. 1430408-09-5](/img/structure/B606971.png)
DBCO-S-S-PEG3-Biotin
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Overview
Description
DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry .
Synthesis Analysis
DBCO-S-S-PEG3-Biotin is used to introduce a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .Molecular Structure Analysis
The molecular formula of DBCO-S-S-PEG3-Biotin is C42H56N6O8S3 . It has a molecular weight of 869.1 g/mol .Chemical Reactions Analysis
DBCO-S-S-PEG3-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
DBCO-S-S-PEG3-Biotin has a molecular weight of 869.1 g/mol . The exact mass is 868.33 .Scientific Research Applications
1. Introduction of Biotin Moiety to Biomolecules DBCO-S-S-PEG3-Biotin is a useful linker for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry . This can be particularly useful in bioconjugation experiments where the biotin-streptavidin interaction is utilized.
Improvement of Solubility
The hydrophilic spacer arm of DBCO-S-S-PEG3-Biotin improves the solubility of the labeled molecules in aqueous media . This can be beneficial in various biochemical assays where solubility can impact the efficiency of the experiment.
Cleavable Linker Applications
DBCO-S-S-PEG3-Biotin is a cleavable reagent . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP . This property can be exploited in experiments where the release of the biotin label post-binding is desired.
PROTAC Linker
DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Click Chemistry Applications
DBCO-S-S-PEG3-Biotin is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This can be used in a variety of bioorthogonal labeling strategies.
Safety And Hazards
Future Directions
DBCO-S-S-PEG3-Biotin is a cleavable reagent, which is used to introduce biotin into biological molecules containing azide partially using copper-free click chemistry . The PEG spacer arms provide better solubility for labeled molecules in aqueous media . The disulfide bond in the joint can be cracked with reducing agents such as DTT, BME, and TCEP .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGOGQIAYMKAS-MZOCQUDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N6O8S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-S-S-PEG3-Biotin |
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